molecular formula C9H10FIO2 B14040766 1,4-Dimethoxy-2-iodo-3-(fluoromethyl)benzene

1,4-Dimethoxy-2-iodo-3-(fluoromethyl)benzene

Cat. No.: B14040766
M. Wt: 296.08 g/mol
InChI Key: GRTKJSJKJRTMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethoxy-2-iodo-3-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10FIO2 and a molecular weight of 296.08 . This compound is characterized by the presence of iodine, fluorine, and methoxy groups attached to a benzene ring, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

The synthesis of 1,4-Dimethoxy-2-iodo-3-(fluoromethyl)benzene typically involves the iodination and fluoromethylation of a dimethoxybenzene precursor. The reaction conditions often require the use of iodine and fluoromethylating agents under controlled temperatures and pressures . Industrial production methods may involve more scalable processes, including continuous flow reactions and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1,4-Dimethoxy-2-iodo-3-(fluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Dimethoxy-2-iodo-3-(fluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-iodo-3-(fluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The iodine and fluorine atoms can participate in halogen bonding, while the methoxy groups can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Biological Activity

1,4-Dimethoxy-2-iodo-3-(fluoromethyl)benzene is an organic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article delves into its biological activity, including its interactions with biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H10FIO2 and a molecular weight of 296.08 g/mol. Its structure includes a benzene ring with two methoxy groups, one iodine atom, and one fluoromethyl group. These substituents enhance its reactivity and potential for biological interaction.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities primarily due to its ability to interact with enzymes and modulate biological pathways. The presence of iodine and fluorine allows for unique non-covalent interactions such as hydrogen bonding and halogen bonding, which can influence its reactivity.

Potential Biological Activities

  • Antimicrobial Properties : Compounds with similar structures have shown significant antimicrobial activities. The unique electronic properties of this compound may allow it to inhibit bacterial growth or act against specific pathogens.
  • Anticancer Activity : Preliminary studies suggest that this compound could exhibit anticancer properties by interfering with cancer cell proliferation or inducing apoptosis in tumor cells.
  • Enzyme Inhibition : The compound's interactions with specific enzymes could lead to the development of new pharmaceuticals targeting diseases mediated by those enzymes.

Synthesis Methods

The synthesis of this compound typically involves the iodination and fluoromethylation of a dimethoxybenzene precursor. Common reagents include iodine and fluoromethylating agents under controlled conditions. A representative synthetic route is outlined below:

  • Starting Material : Begin with a dimethoxybenzene derivative.
  • Iodination : Introduce iodine using an iodinating agent.
  • Fluoromethylation : Apply a fluoromethylating agent under suitable conditions (temperature and pressure).

Study on Antimicrobial Activity

In a study exploring the antimicrobial properties of structurally similar compounds, it was found that derivatives exhibiting halogen substitutions showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The minimum inhibitory concentration (MIC) values were significantly lower for these compounds compared to standard antibiotics .

Enzyme Interaction Studies

Research focusing on enzyme inhibition revealed that compounds similar to this compound could effectively inhibit the activity of key enzymes involved in bacterial metabolism, particularly those in the MEP pathway, which is crucial for the biosynthesis of isoprenoids in many pathogenic bacteria . This inhibition could lead to potential applications in antibiotic development.

Comparison with Related Compounds

Compound NameStructureKey Differences
1-Fluoro-2-iodo-4-(trifluoromethyl)benzeneContains a trifluoromethyl groupDifferent reactivity due to trifluoromethyl substitution
2,4-DimethoxyiodobenzeneLacks the fluoromethyl groupAffects reactivity and applications; less versatile
1,3-Dimethoxy-4-iodobenzeneDifferent substitution patternInfluences chemical behavior and potential applications

Properties

Molecular Formula

C9H10FIO2

Molecular Weight

296.08 g/mol

IUPAC Name

2-(fluoromethyl)-3-iodo-1,4-dimethoxybenzene

InChI

InChI=1S/C9H10FIO2/c1-12-7-3-4-8(13-2)9(11)6(7)5-10/h3-4H,5H2,1-2H3

InChI Key

GRTKJSJKJRTMAR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)I)CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.